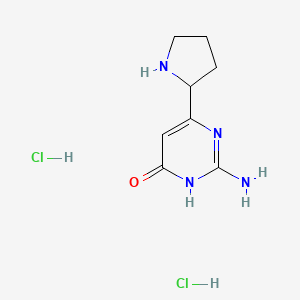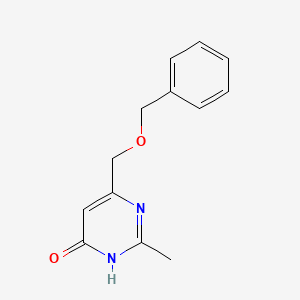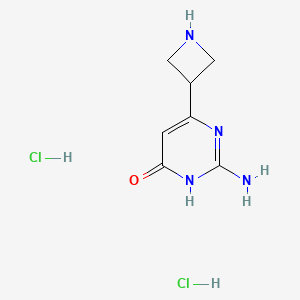
3-(Boc-amino)-5,5-difluoropiperidine
Overview
Description
“3-(Boc-amino)-5,5-difluoropiperidine” is a compound that involves the Boc (tert-butyl carbamate) protection of amino functions . This compound plays a pivotal role in the synthesis of multifunctional targets . It can be used as a precursor for the preparation of dipeptidyl peptidase IV inhibitors like linagliptin, alogliptin, and other antidiabetic agents .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis
The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . In that context, Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable . Instead, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Physical and Chemical Properties Analysis
Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .Scientific Research Applications
Synthesis of Difluoropiperidines
3-(Boc-amino)-5,5-difluoropiperidine is relevant in the synthesis of difluoropiperidines, compounds of interest in organic and medicinal chemistry. New synthetic pathways have been developed for 3,3-difluoropiperidines, showing the versatility of similar difluoropiperidine compounds as building blocks in medicinal chemistry. These methods involve electrophilic fluorination and subsequent reactions to produce various difluoropiperidines and related fluorinated amino acids (Verniest et al., 2008).
Building Blocks in Medicinal Chemistry
The compound is integral in creating functionalized 5,5-difluoropiperidines, viewed as potential building blocks in medicinal chemistry. For instance, a methodology to produce trans-substituted 5,5-difluoro-2-arylpiperidinone-3-carboxylates, which serve as precursors to various medically relevant structures, has been developed. These carboxylates are further reduced to yield trans-2-aryl-1-benzyl-5,5-difluoro-3-hydroxymethylpiperidines, showcasing the compound's utility in synthesizing complex structures (Moens et al., 2012).
Solid-Phase Peptide Synthesis
In the realm of peptide synthesis, this compound derivatives are significant. Specifically, Boc-protected amino acids, including derivatives of 3,5-difluoropiperidine, are utilized in Solid-Phase Peptide Synthesis (SPPS). The Boc group ensures the stability of the peptide to piperidine and trifluoroacetic acid treatment, essential in the peptide synthesis and deprotection steps. This stability facilitates the creation of complex peptides and aids in various chemical modifications, exemplifying the compound's role in synthesizing biologically active molecules (Nandhini et al., 2022).
Modulation of Physicochemical Properties
The introduction of fluorine atoms, as in this compound, impacts the physicochemical properties of compounds. Studies on similar fluoropiperidines show that fluorine atoms can decrease pKa and alter the lipophilicity of the molecules. This modulation is crucial in drug design, affecting solubility, permeability, and metabolic stability. The precise impact of fluorine atoms on these properties demonstrates the compound's importance in the rational design of pharmacologically active agents (Orliac et al., 2014).
Mechanism of Action
Target of Action
The compound contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides and other amine-containing compounds . The primary target of this compound would likely depend on the specific context in which it is used, such as the synthesis of a particular peptide or other complex molecule.
Mode of Action
The Boc group in “3-(Boc-amino)-5,5-difluoropiperidine” can be cleaved by mild acidolysis , revealing the free amine group. This could allow the compound to participate in further reactions, such as the formation of amide bonds in peptide synthesis .
Biochemical Pathways
Without specific information on the intended use of this compound, it’s difficult to say exactly which biochemical pathways it might affect. Compounds with boc-protected amino groups are often used in the synthesis of peptides and proteins, which play roles in virtually all biological processes .
Pharmacokinetics
The boc group is generally stable and resistant to most nucleophiles and bases , which could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of “this compound” would likely be the formation of a new molecule, following the cleavage of the Boc group and subsequent reactions of the free amine .
Action Environment
The action of “this compound” could be influenced by various environmental factors. For example, the Boc group can be cleaved under acidic conditions , so the pH of the environment could affect the compound’s reactivity. Additionally, the compound’s stability and reactivity could be influenced by the presence of other reactive species, the temperature, and other factors.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The preferences have changed and nowadays Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This opens up new possibilities for the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEASWFMIYVAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)
![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)
![2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]-pyrimidin-4(3H)-one](/img/structure/B1449808.png)



![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)

![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)
![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)


![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)
